molecular formula C20H19NO4S2 B2677145 (5Z)-3-(4-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one CAS No. 444195-67-9

(5Z)-3-(4-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one

Cat. No. B2677145
CAS RN: 444195-67-9
M. Wt: 401.5
InChI Key: QGYFTVZNZVORIT-BOPFTXTBSA-N
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Description

(5Z)-3-(4-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one is a useful research compound. Its molecular formula is C20H19NO4S2 and its molecular weight is 401.5. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Properties

Compounds related to (5Z)-3-(4-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one have been explored for their antimicrobial properties. Research by Gouda et al. (2010) demonstrated the synthesis of thiazolidin-4-one derivatives that exhibited promising activities against microbial agents, highlighting their potential in developing new antimicrobial drugs (Gouda et al., 2010).

Anticancer Activities

The compound's derivatives have shown potential in anticancer activities. Chandrappa et al. (2008) synthesized derivatives of 5-(4-methyl-benzylidene)-thiazolidine-2,4-diones and evaluated their antiproliferative activity against various human cancer cell lines. Their study indicated the significant antiproliferative potential of certain derivatives, particularly on carcinoma cell lines (Chandrappa et al., 2008).

Corrosion Inhibition

Research by Yadav et al. (2015) explored the use of thiazolidinedione derivatives as corrosion inhibitors for mild steel in hydrochloric acid solution. Their findings showed that these inhibitors are effective in reducing corrosion rates, making them useful for industrial applications (Yadav et al., 2015).

Charge Transport and Optical Properties

The derivatives of this compound have been investigated for their charge transport and optical properties. Irfan et al. (2016) conducted a study focusing on the structural, electronic, optical, and charge transport properties, highlighting their potential application in semiconducting materials (Irfan et al., 2016).

Central Nervous System Applications

Rosen et al. (1990) synthesized a compound structurally related to thiazolidin-4-one and studied its binding profile in neuroblastoma-glioma cells, as well as its ability to penetrate the central nervous system, indicating potential in CNS-related pharmacological applications (Rosen et al., 1990).

properties

IUPAC Name

(5Z)-3-(4-methylphenyl)-2-sulfanylidene-5-[(3,4,5-trimethoxyphenyl)methylidene]-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19NO4S2/c1-12-5-7-14(8-6-12)21-19(22)17(27-20(21)26)11-13-9-15(23-2)18(25-4)16(10-13)24-3/h5-11H,1-4H3/b17-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGYFTVZNZVORIT-BOPFTXTBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)C(=CC3=CC(=C(C(=C3)OC)OC)OC)SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC(=C(C(=C3)OC)OC)OC)/SC2=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19NO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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